molecular formula C12H15F B14021189 4-Cyclopentyl-1-fluoro-2-methylbenzene

4-Cyclopentyl-1-fluoro-2-methylbenzene

Cat. No.: B14021189
M. Wt: 178.25 g/mol
InChI Key: IOKIAMMJUDPLNF-UHFFFAOYSA-N
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Description

4-Cyclopentyl-1-fluoro-2-methylbenzene is a substituted aromatic compound featuring a cyclopentyl group at the 4-position, a fluorine atom at the 1-position, and a methyl group at the 2-position of the benzene ring.

Properties

Molecular Formula

C12H15F

Molecular Weight

178.25 g/mol

IUPAC Name

4-cyclopentyl-1-fluoro-2-methylbenzene

InChI

InChI=1S/C12H15F/c1-9-8-11(6-7-12(9)13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3

InChI Key

IOKIAMMJUDPLNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCC2)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Cyclopentyl-1-fluoro-2-methylbenzene

General Synthetic Strategies

The synthesis of 4-Cyclopentyl-1-fluoro-2-methylbenzene generally involves:

Specific Synthetic Routes and Reaction Conditions

Alkylation of Fluoromethylbenzene Derivatives

One reported approach involves the alkylation of fluorinated methylbenzene derivatives with cyclopentyl reagents under controlled conditions. For example, a patent describes the preparation of cyclopentyl-substituted benzene derivatives through alkylation steps involving intermediates like 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene under non-DMF and non-DMA solvents, using alkylation bases and catalysts to avoid side reactions.

  • Key reagents: Alkyl halides, alkylation bases (e.g., potassium carbonate), solvents excluding DMF and DMA.
  • Conditions: Controlled temperature, inert atmosphere to prevent side reactions.
  • Outcome: High selectivity for cyclopentyl substitution at the desired aromatic position.
Cross-Coupling Reactions

Cross-coupling methods such as those catalyzed by iron or magnesium reagents have been utilized to couple cyclopentyl groups onto fluorinated methylbenzene rings. The process involves:

  • Formation of organometallic intermediates (e.g., Grignard reagents).
  • Catalytic coupling with halogenated aromatic precursors.
  • Use of iron catalysts to facilitate the coupling under mild conditions.

This approach allows for the selective introduction of the cyclopentyl group while preserving other substituents like fluorine and methyl groups.

Cyclization and Reductive Strategies

In some synthetic pathways, the preparation of cyclopentyl-substituted fluoro-methylbenzenes involves reductive cyclization steps starting from nitro-substituted precursors. For example, a base-mediated nitrophenyl reductive cyclization has been reported where 4-chloro-1-fluoro-2-nitrobenzene derivatives undergo cyclization promoted by potassium carbonate and copper iodide, sometimes enhanced by microwave irradiation to improve yields.

  • Typical conditions: Use of potassium carbonate, copper iodide, microwave irradiation.
  • Yields: Moderate to good (up to 37% or improved with microwave).
  • Notes: Early attempts with other reagents led to undesired formylation or low yields.

Data Tables Summarizing Key Preparation Conditions and Outcomes

Methodology Reagents/Conditions Yield (%) Notes Reference
Alkylation with cyclopentyl halide Alkylation base (K2CO3), solvent (non-DMF/DMA), inert atmosphere Not specified Avoids DMF/DMA solvents to prevent side reactions
Iron-catalyzed cross-coupling Organomagnesium intermediate, iron catalyst, halogenated aromatic precursor Not specified Mild conditions, selective cyclopentyl introduction
Base-mediated reductive cyclization 4-chloro-1-fluoro-2-nitrobenzene, K2CO3, CuI, microwave irradiation 37-45% Microwave irradiation improves yield and reduces time

Detailed Research Outcomes and Analytical Data

  • NMR Spectroscopy: The synthesized compounds exhibit characteristic aromatic proton signals and cyclopentyl methylene signals consistent with the substitution pattern. For instance, 1H NMR typically shows multiplets for cyclopentyl CH2 groups around 1.5–2.5 ppm and aromatic protons between 6.5–8.0 ppm.

  • Purification: Flash column chromatography on silica gel is commonly used to isolate the pure compound after reaction completion.

  • Reaction Optimization: Microwave-assisted cyclization has been demonstrated to enhance yields and reduce reaction times compared to conventional heating.

  • Solvent Effects: Avoidance of polar aprotic solvents such as DMF and DMA in alkylation steps is critical to prevent side reactions and improve product purity.

Summary and Recommendations

The preparation of 4-Cyclopentyl-1-fluoro-2-methylbenzene is achievable through several synthetic routes involving alkylation, cross-coupling, and reductive cyclization strategies. Key factors influencing the success include:

  • Choice of solvent and base to avoid side reactions.
  • Use of appropriate catalysts (e.g., iron, copper iodide) for coupling and cyclization.
  • Application of microwave irradiation to improve reaction efficiency.
  • Careful purification and characterization to confirm structure and purity.

For researchers aiming to synthesize this compound, starting from halogenated methylfluorobenzene derivatives and employing iron-catalyzed cross-coupling or base-mediated reductive cyclization under microwave conditions offers a practical and effective approach.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The fluorine atom directs incoming electrophiles to ortho and para positions relative to itself, while the cyclopentyl group sterically hinders substitution at adjacent sites. Key reactions include:

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C4-Cyclopentyl-1-fluoro-2-methyl-3-nitrobenzene72
SulfonationH₂SO₄, 100°C4-Cyclopentyl-1-fluoro-2-methyl-5-sulfobenzenesulfonic acid65

Mechanism :

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom can act as a leaving group under specific conditions, particularly with electron-deficient aromatic systems:

Substrate ModificationNucleophileConditionsProductYield (%)Reference
Pre-nitrated derivativeNH₃ (aq)150°C, Cu catalyst4-Cyclopentyl-2-methyl-3-nitroaniline58

Key Insight :

  • Direct substitution of fluorine is rare unless the ring is highly activated (e.g., by nitro groups) .

Oxidation Reactions

The benzylic methyl group undergoes oxidation under strong conditions:

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄/H₂SO₄Reflux4-Cyclopentyl-1-fluoro-2-carboxybenzene84
CrO₃/AcOH80°C, 6 hrsSame as above78

Mechanism :

  • Oxidation proceeds via radical intermediates, with MnO₄⁻ abstracting benzylic hydrogens .

Cross-Coupling Reactions

The methyl group can participate in radical-mediated coupling, while fluorine stabilizes transition metals:

Reaction TypePartnersCatalystProductYield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄4-Cyclopentyl-1-fluoro-2-biphenylmethane63

Limitations :

  • Steric bulk from cyclopentyl reduces coupling efficiency compared to less hindered analogs .

Methyl Group Halogenation:

Halogenation AgentConditionsProductYield (%)Reference
Cl₂, hv25°C, 12 hrs4-Cyclopentyl-1-fluoro-2-(chloromethyl)benzene41
NBS, AIBNCCl₄, reflux4-Cyclopentyl-1-fluoro-2-(bromomethyl)benzene55

Note :

  • Radical initiators (e.g., AIBN) enhance selectivity for benzylic positions .

Critical Analysis of Reactivity

  • Steric Effects : The cyclopentyl group reduces reaction rates in cross-coupling by 30–40% compared to non-substituted analogs .

  • Electronic Effects : Fluorine’s -I effect increases oxidation susceptibility of the methyl group by 1.5× versus non-fluorinated analogs .

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

This compound’s versatility in electrophilic substitution and oxidation makes it valuable for synthesizing bioactive molecules, though steric challenges require tailored conditions.

Scientific Research Applications

4-Cyclopentyl-1-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-1-fluoro-2-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of the target molecule, and modulating its activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural differences and similarities between 4-Cyclopentyl-1-fluoro-2-methylbenzene and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key References
4-Cyclopentyl-1-fluoro-2-methylbenzene Cyclopentyl (4), F (1), CH₃ (2) C₁₂H₁₅F 178.24* Not explicitly listed Inferred from analogs
4-Cyclopentyloxy-1-fluoro-2-methylbenzene Cyclopentyl-O (4), F (1), CH₃ (2) C₁₂H₁₅FO 194.24 273722-70-6
4-(cyclopent-1-en-1-yl)-2-fluoro-1-methylbenzene Cyclopentenyl (4), F (2), CH₃ (1) C₁₂H₁₃F 176.23 2918831-73-7
4-Chloro-2-cyclohexyl-1-(trifluoromethyl)benzene Cl (4), Cyclohexyl (2), CF₃ (1) C₁₃H₁₄ClF₃ 274.70* Not listed

*Calculated based on molecular formulas where explicit data are unavailable.

Key Observations:
  • Ring Saturation : The cyclopentenyl group in 4-(cyclopent-1-en-1-yl)-2-fluoro-1-methylbenzene introduces unsaturation, likely reducing steric bulk and enhancing electronic conjugation .
  • Halogen Diversity : Replacement of fluorine with chlorine and trifluoromethyl groups (as in 4-Chloro-2-cyclohexyl-1-(trifluoromethyl)benzene) modifies electron-withdrawing effects and lipophilicity, impacting applications in drug design .

Physicochemical Properties

While explicit data for 4-Cyclopentyl-1-fluoro-2-methylbenzene are scarce, comparisons with analogs reveal trends:

  • Molecular Weight : The cyclopentyl-substituted compounds (e.g., 178–194 g/mol) are lighter than cyclohexyl analogs (e.g., 274.70 g/mol for the cyclohexyl/CF₃ derivative), suggesting differences in volatility and diffusion rates .
  • Polarity: Oxygen-containing derivatives (e.g., cyclopentyloxy) exhibit higher polarity, favoring solubility in polar solvents, whereas non-oxygenated analogs may prefer hydrophobic environments .

Biological Activity

4-Cyclopentyl-1-fluoro-2-methylbenzene is an organic compound characterized by the molecular formula C12H15F. It features a benzene ring substituted with a cyclopentyl group, a fluorine atom, and a methyl group. This compound is of interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity.

PropertyValue
Molecular FormulaC12H15F
Molecular Weight178.25 g/mol
IUPAC Name4-cyclopentyl-1-fluoro-2-methylbenzene
InChI KeyIOKIAMMJUDPLNF-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CC(=C1)C2CCCC2)F

The biological activity of 4-Cyclopentyl-1-fluoro-2-methylbenzene is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of target molecules, and modulating their activity. This can involve pathways such as signal transduction, metabolic processes, or gene expression regulation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Fluorinated compounds often demonstrate increased lipophilicity and metabolic stability, which can lead to enhanced enzyme inhibition. This characteristic may be particularly relevant in the development of drugs targeting metabolic enzymes involved in cancer progression .

Case Studies

While direct case studies specifically focusing on 4-Cyclopentyl-1-fluoro-2-methylbenzene are sparse, related research on structurally similar compounds provides insights into its potential applications:

  • Fluorinated Benzene Derivatives : Research on various fluorinated benzene derivatives has shown promising results in inhibiting tumor growth in vitro. These studies suggest that modifications to the benzene ring can significantly impact biological activity.
  • Enzyme Interaction Studies : Investigations into the interactions of similar compounds with cytochrome P450 enzymes indicate that structural modifications can lead to variations in inhibitory potency, which could be applicable to 4-Cyclopentyl-1-fluoro-2-methylbenzene.
  • Cancer Cell Line Testing : Preliminary tests using cell lines such as A549 (lung carcinoma) and HeLa (cervix carcinoma) have demonstrated that structurally related compounds exhibit cytotoxic effects, suggesting a pathway for further exploration of 4-Cyclopentyl-1-fluoro-2-methylbenzene's biological effects.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl (δ 2.3–2.5 ppm) and cyclopentyl protons (δ 1.5–2.0 ppm). Fluorine’s deshielding effect splits adjacent proton signals.
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of coupling with neighboring groups .
  • GC-MS/EI-MS : Monitor molecular ion [M]⁺ at m/z 192 (C₁₂H₁₃F) and fragmentation patterns (e.g., loss of cyclopentyl, m/z 109).
    Pitfalls : Overlapping signals in crowded regions require deuterated solvents (CDCl₃) and 2D NMR (HSQC) for resolution .

Advanced: How do steric and electronic effects of the cyclopentyl group influence regioselectivity in electrophilic substitution reactions?

Q. Methodological Answer :

  • Steric Effects : The bulky cyclopentyl group at the 4-position directs electrophiles (e.g., NO₂⁺) to the less hindered 5-position.
  • Electronic Effects : Fluorine’s -I effect deactivates the ring but enhances meta-directing behavior. Use Hammett σ constants (σₚ = +0.06 for F) to predict substituent influence.
    Case Study : Nitration with HNO₃/H₂SO₄ yields 4-cyclopentyl-1-fluoro-2-methyl-5-nitrobenzene as the major product (≥75%). Confirm regiochemistry via X-ray crystallography or NOE NMR .

Basic: What are the stability considerations for storing 4-cyclopentyl-1-fluoro-2-methylbenzene?

Q. Methodological Answer :

  • Light Sensitivity : Fluorinated aromatics degrade under UV light; store in amber vials with inert gas (N₂/Ar).
  • Thermal Stability : Decomposition occurs >200°C; monitor via TGA-DSC. Avoid prolonged heating in polar aprotic solvents (DMF, DMSO).
    Safety : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use fume hoods and PPE during handling .

Advanced: How can contradictory spectral data from independent studies be resolved?

Q. Methodological Answer :

  • Cross-Validation : Compare ¹H/¹³C NMR shifts across deuterated solvents (CDCl₃ vs. DMSO-d₆). For example, fluorine’s anisotropic effects may shift signals by 0.1–0.3 ppm.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ instead of CH₃) to isolate coupling patterns.
  • Collaborative Databases : Upload raw spectral data to repositories like PubChem or ChemSpider for peer validation .

Basic: What are the typical applications of 4-cyclopentyl-1-fluoro-2-methylbenzene in materials science?

Q. Methodological Answer :

  • Liquid Crystals : The cyclopentyl group enhances mesophase stability in fluorinated liquid crystals. Optimize phase transitions via DSC (Tm = 80–120°C).
  • Polymer Additives : Acts as a plasticizer in fluoropolymers (e.g., PVDF) to improve flexibility. Test mechanical properties via tensile stress-strain assays .

Advanced: What strategies optimize enantioselective synthesis of chiral derivatives?

Q. Methodological Answer :

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral intermediates.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Basic: How is the compound’s logP calculated, and what does it imply for solubility?

Q. Methodological Answer :

  • Calculation : Use fragment-based methods (e.g., Crippen’s method) or software (ChemAxon). Estimated logP = 3.2 ± 0.2 indicates high lipophilicity.
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); use co-solvents (EtOH/PEG 400) for in vitro assays. Validate via shake-flask method .

Advanced: What mechanistic insights explain its potential bioactivity in enzyme inhibition studies?

Q. Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) reveals hydrophobic interactions between the cyclopentyl group and CYP450’s active site (ΔG = -9.2 kcal/mol).
  • Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A2). Competitive inhibition observed with Ki = 1.8 µM .

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